

# Vescalagin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

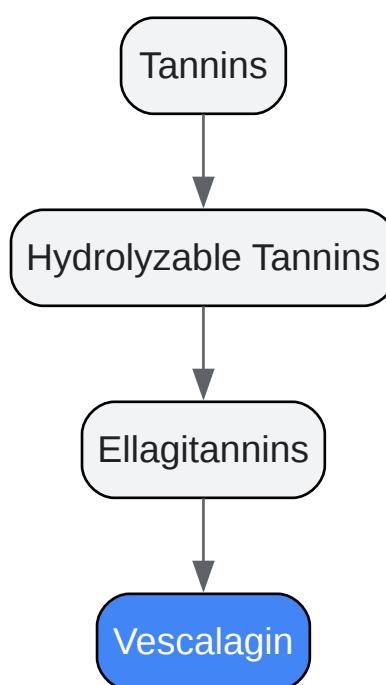
|                |            |
|----------------|------------|
| Compound Name: | Vescalagin |
| Cat. No.:      | B1683822   |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Vescalagin** is a complex C-glycosidic ellagitannin, a class of hydrolyzable tannins, predominantly found in the wood of oak (*Quercus* species) and chestnut (*Castanea* species).<sup>[1][2]</sup> As a major component of wood extracts, it significantly influences the organoleptic properties of barrel-aged beverages like wine and spirits.<sup>[1]</sup> Beyond its role in flavor chemistry, **vescalagin** has garnered substantial interest in the scientific community for its diverse and potent biological activities. These include significant antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising molecule for therapeutic research and drug development.<sup>[3][4]</sup> This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and key biological activities of **vescalagin**, complete with experimental methodologies for its analysis and evaluation.


## Chemical Identity and Physicochemical Properties

**Vescalagin** is a large polyphenolic molecule characterized by a C-glycosidic bond linking a glucose core to a nonahydroxytriphenoyl (NHTP) group. It is a diastereomer of castalagin, differing only in the stereochemistry at the C-1 position of the glucose unit.<sup>[1]</sup> This subtle structural difference leads to notable variations in their physicochemical properties and reactivity.<sup>[5][6]</sup>

## Chemical Structure and Identifiers

- IUPAC Name: 7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone[3]  
[7]
- Molecular Formula: C<sub>41</sub>H<sub>26</sub>O<sub>26</sub>[7][8]
- CAS Numbers: 36001-47-5, 24312-00-3[7]

The diagram below illustrates the hierarchical classification of **vescalagin**.



[Click to download full resolution via product page](#)

Figure 1: Chemical classification of **Vescalagin**.

## Physicochemical Data

The key physicochemical properties of **vescalagin** are summarized in the table below.

| Property                | Value                                                | Source(s) |
|-------------------------|------------------------------------------------------|-----------|
| Molecular Weight        | 934.6 g/mol                                          | [7][8]    |
| Exact Mass              | 934.07123093 Da                                      | [3][7]    |
| Appearance              | Solid powder                                         | [3]       |
| Melting Point           | ~200 °C                                              | [3][7]    |
| Solubility              | Soluble in DMSO, Methanol, Ethanol, Pyridine, Water. | [8][9]    |
| XLogP3                  | 0.9                                                  | [3][7]    |
| Hydrogen Bond Donors    | 16                                                   | [10]      |
| Hydrogen Bond Acceptors | 26                                                   | [10]      |

## Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and quantification of **vescalagin**.

### UV-Visible Spectroscopy

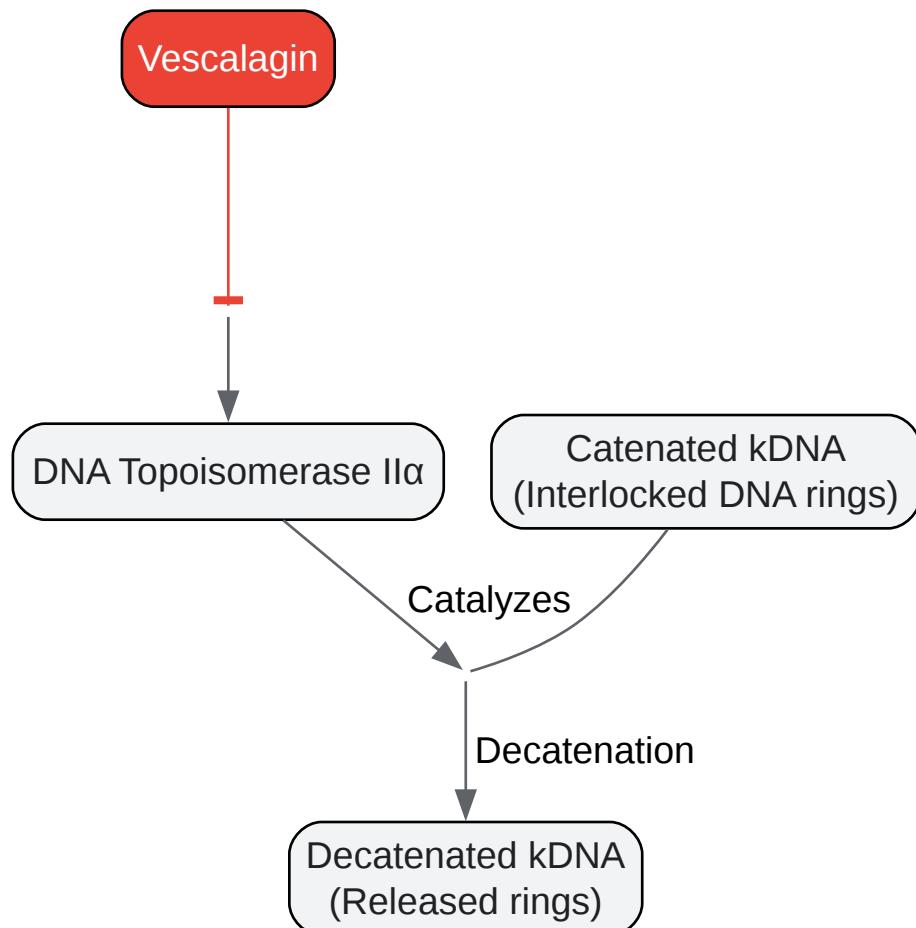
The UV-Vis spectrum of **vescalagin** is characteristic of ellagitannins.[3]

| Feature            | Wavelength (nm) | Log ε | Notes                                                                               | Source(s) |
|--------------------|-----------------|-------|-------------------------------------------------------------------------------------|-----------|
| Primary Absorption | 230             | 4.80  | Reflects the $\pi \rightarrow \pi^*$ transitions of the conjugated aromatic system. | [3]       |
| Shoulder           | ~280            | -     | Attributed to additional electronic transitions.                                    | [3]       |

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR are essential for the definitive structural elucidation of **vescalagin** and for differentiating it from its epimer, castalagin.[11] Key reported <sup>1</sup>H NMR signals in an Acetone-d6:D<sub>2</sub>O (9:1) solvent system include singlets for aromatic protons around  $\delta$  6.76, 6.74, and 6.59 ppm, and various doublets and triplets for the glucose moiety protons between  $\delta$  4.00 and 5.60 ppm.[11] The precise stereochemistry has been confirmed through advanced computational DFT calculations of NMR spectra.[6]

## Biological and Pharmacological Properties


**Vescalagin** exhibits a range of biological activities, with its antioxidant and anti-cancer properties being the most extensively studied.

### Antioxidant Activity

As a polyphenol, **vescalagin** is a potent antioxidant. It acts as a free radical scavenger, which can help protect cells from oxidative damage.[3] This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where **vescalagin** donates a hydrogen atom to the stable DPPH radical, quenching its absorbance.

### Anti-cancer Activity: Topoisomerase II $\alpha$ Inhibition

**Vescalagin** has been identified as a preferential catalytic inhibitor of the  $\alpha$  isoform of human DNA topoisomerase II (Top2 $\alpha$ ).[12] Topoisomerases are crucial enzymes that resolve topological problems in DNA during replication and transcription.[4] Many anti-cancer drugs target these enzymes. **Vescalagin** acts as a catalytic inhibitor, meaning it prevents the enzyme from performing its function (decatenating DNA) without stabilizing the DNA-enzyme cleavage complex, a mechanism that can lead to toxic side effects with other inhibitors like etoposide.[13][14] This selective inhibition of the Top2 $\alpha$  isoform, which is highly expressed in proliferating cancer cells, over the Top2 $\beta$  isoform makes **vescalagin** a compound of significant interest for oncology drug development.[12][13]



[Click to download full resolution via product page](#)

Figure 2: Mechanism of **Vescalagin** as a Top2 $\alpha$  inhibitor.

## Experimental Protocols

This section provides detailed methodologies for the isolation, analysis, and functional evaluation of **vescalagin**.

### Isolation and Purification from Oak Wood

This protocol describes a generalized method for isolating **vescalagin** from a natural source like oak wood, based on common chromatographic techniques.[\[2\]](#)[\[15\]](#)

- Extraction:
  - Grind dried oak heartwood into a fine powder.

- Perform a solid-liquid extraction using an aqueous methanol or ethanol solution (e.g., 70-80% alcohol) at room temperature with agitation for 24-48 hours.
- Filter the mixture to remove solid wood particles and concentrate the filtrate under reduced pressure to remove the organic solvent.
- Initial Fractionation (Solid Phase Extraction):
  - Pass the aqueous extract through a C18 Sep-Pak cartridge or a similar solid-phase extraction column to remove highly polar compounds like sugars.
  - Wash the column with water.
  - Elute the tannin fraction with methanol.
- Column Chromatography:
  - Concentrate the methanol eluate and dissolve it in the initial mobile phase for column chromatography.
  - Pack a column with Sephadex LH-20 or a similar size-exclusion gel, equilibrated with an appropriate solvent (e.g., ethanol).[\[2\]](#)
  - Load the sample onto the column and elute with a gradient of increasing water or acetone in ethanol to separate the ellagitannins based on size and polarity.
  - Collect fractions and monitor using Thin Layer Chromatography (TLC) or HPLC to identify fractions rich in **vescalagin**.
- Purification (Preparative HPLC):
  - Pool the **vescalagin**-rich fractions and concentrate.
  - Perform final purification using preparative reverse-phase HPLC on a C18 column.
  - Use a gradient of acetonitrile in water (both containing a small amount of formic acid, e.g., 0.1%) as the mobile phase.

- Collect the peak corresponding to **vescalagin** and confirm its purity and identity via analytical HPLC, Mass Spectrometry, and NMR.[7]

## HPLC-DAD Analysis for Quantification

This method is suitable for the quantification of **vescalagin** in extracts.[14][16]

- Instrumentation: HPLC system with a Diode Array Detector (DAD) and a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5  $\mu$ m).
- Mobile Phase:
  - Solvent A: Water with 0.05% formic acid.
  - Solvent B: Acetonitrile.
- Gradient Elution:
  - Flow Rate: 0.7 mL/min.
  - 0–5 min: 0% B
  - 5–25 min: 5% B
  - 25–40 min: 30% B
  - Follow with a wash and re-equilibration step.
- Detection: Monitor at 280 nm for quantification.
- Quantification: Prepare a calibration curve using a purified **vescalagin** standard of known concentrations.

## NMR Spectroscopic Analysis

This protocol outlines the sample preparation for  $^1\text{H}$  NMR analysis.[1][11][17]

- Sample Preparation:

- Dissolve 2-5 mg of purified, lyophilized **vescalagin** in approximately 0.6-0.7 mL of a deuterated solvent mixture. A common solvent system is Acetone-d<sub>6</sub>:D<sub>2</sub>O in a 9:1 ratio.[11]
  - Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[17]
- Data Acquisition:
    - Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
    - Set the temperature to 298 K (25 °C).
    - Acquire a standard <sup>1</sup>H NMR spectrum. For structural confirmation, 2D experiments like COSY, HSQC, and HMBC are necessary.

## DPPH Radical Scavenging Assay

This colorimetric assay measures the antioxidant capacity of a compound.[5][13]

## Workflow for DPPH Antioxidant Assay

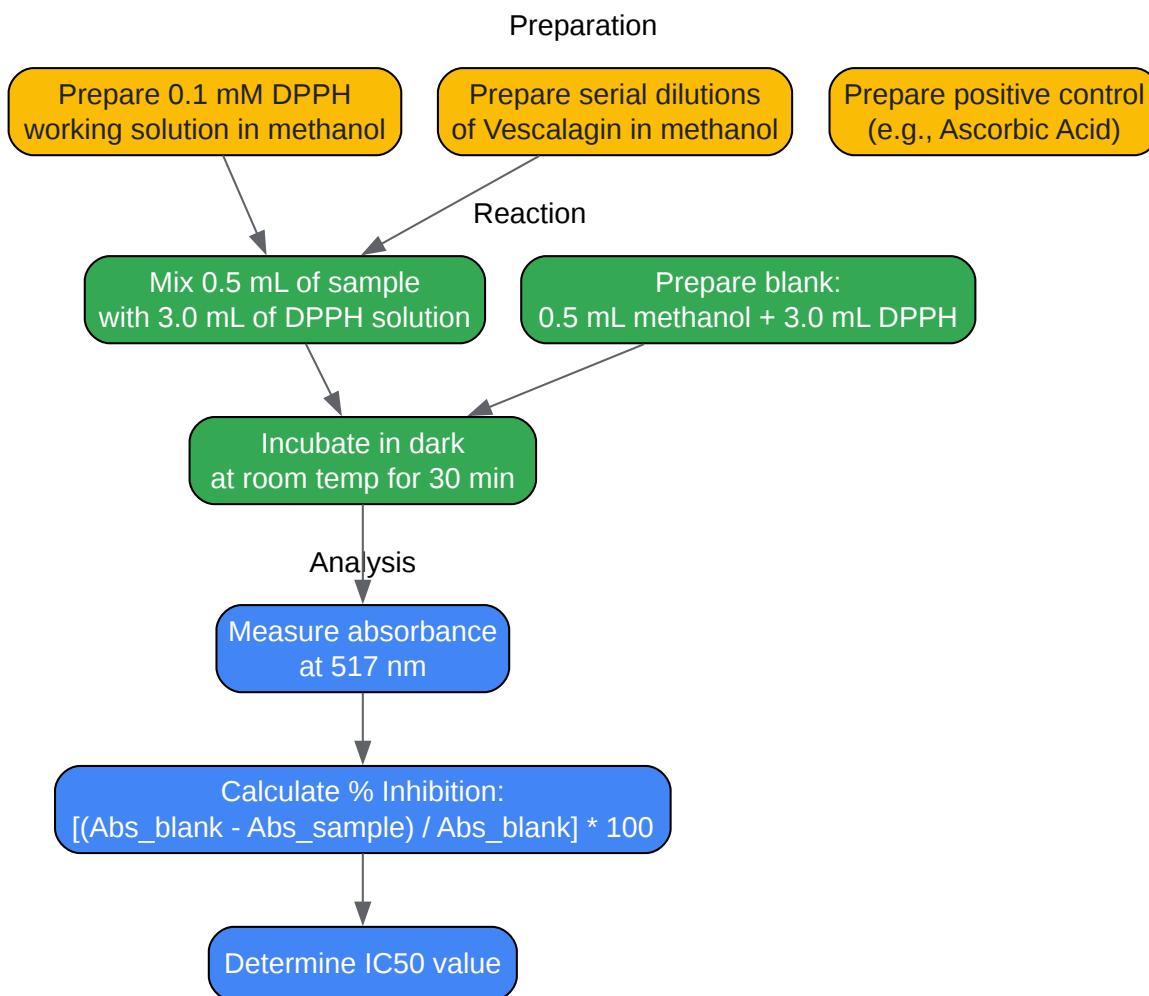

[Click to download full resolution via product page](#)

Figure 3: Experimental workflow for the DPPH assay.

- Reagent Preparation:

- Prepare a 0.1 mM working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store this solution in the dark.[5]
  - Prepare a series of dilutions of the **vescalagin** sample in methanol.
  - Prepare a positive control, such as ascorbic acid or tannic acid, at similar concentrations.[6]
- Assay Procedure:
    - In a test tube or microplate well, add 0.5 mL of each sample dilution.[13]
    - Add 3.0 mL of the DPPH working solution to each tube.[13]
    - For the control (blank), add 0.5 mL of methanol to 3.0 mL of the DPPH solution.[13]
    - Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.[5][12]
  - Measurement and Calculation:
    - Measure the absorbance of each solution at 517 nm using a spectrophotometer.[12][13]
    - Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Absorbance of Control – Absorbance of Sample) / Absorbance of Control] x 100[12]
    - Plot the % Inhibition against the sample concentration to determine the IC<sub>50</sub> value (the concentration required to scavenge 50% of the DPPH radicals).[5]

## DNA Topoisomerase II Decatenation Assay

This assay measures the ability of **vescalagin** to inhibit the catalytic activity of Top2α.[3][4][8]

- Materials:
  - Human Topoisomerase IIα enzyme.
  - Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

- 10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl<sub>2</sub>, 50 mM DTT, 1 mg/mL albumin).[8]
- ATP solution (e.g., 30 mM).[8]
- 5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).[7]
- Reaction Setup (Final Volume 20-30 µL):
  - On ice, prepare a master mix containing the appropriate volumes of 10x Assay Buffer, ATP, kDNA (e.g., 100-200 ng per reaction), and sterile water.[3][8]
  - Aliquot the master mix into microcentrifuge tubes.
  - Add the desired concentration of **vescalagin** (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration does not inhibit the enzyme). Include a solvent-only control.
  - Initiate the reaction by adding 2-4 units of Topoisomerase IIα enzyme.[4]
- Incubation and Termination:
  - Incubate the reaction at 37 °C for 15-30 minutes.[7]
  - Terminate the reaction by adding 1/5 volume of the Stop Buffer/Loading Dye.[7]
- Analysis:
  - Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.[3]
  - Perform electrophoresis at a high voltage (e.g., 100-150 V) until the dye front has migrated sufficiently.[9]
  - Visualize the DNA under a UV transilluminator. Catenated kDNA remains in the loading well, while decatenated DNA minicircles migrate into the gel. Inhibition is observed as a reduction in the amount of released minicircles compared to the no-inhibitor control.[9]

## Conclusion

**Vescalagin** is a structurally complex and biologically active ellagitannin with significant potential in pharmacology and drug development. Its well-defined antioxidant properties and, more notably, its specific mechanism as a catalytic inhibitor of DNA topoisomerase II $\alpha$ , highlight its promise as a lead compound for anti-cancer therapies. The standardized protocols provided herein for its isolation, characterization, and functional analysis serve as a valuable resource for researchers aiming to further explore the therapeutic applications of this important natural product.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [nmr-bio.com](http://nmr-bio.com) [nmr-bio.com]
- 2. Development of a fractionation method for the detection and identification of oak ellagitannins in red wines - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. [topogen.com](http://topogen.com) [topogen.com]
- 4. Topoisomerase Assays - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 5. [acmeresearchlabs.in](http://acmeresearchlabs.in) [acmeresearchlabs.in]
- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of *Ficus religiosa* - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 7. [search.cosmobio.co.jp](http://search.cosmobio.co.jp) [search.cosmobio.co.jp]
- 8. [inspiralis.com](http://inspiralis.com) [inspiralis.com]
- 9. [topogen.com](http://topogen.com) [topogen.com]
- 10. [youtube.com](http://youtube.com) [youtube.com]
- 11. [rsc.org](http://rsc.org) [rsc.org]
- 12. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [[greenskybio.com](https://greenskybio.com)]

- 13. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 14. HPLC-DAD optimization of quantification of vescalagin, gallic and ellagic acid in chestnut tannins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 16. researchgate.net [researchgate.net]
- 17. How to make an NMR sample [chem.ch.huji.ac.il]
- To cite this document: BenchChem. [Vescalagin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683822#vescalagin-chemical-structure-and-properties]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)